Thamnosin

説明

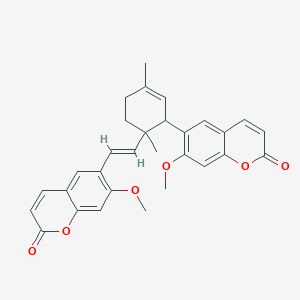

Structure

3D Structure

特性

CAS番号 |

18458-66-7 |

|---|---|

分子式 |

C30H28O6 |

分子量 |

484.5 g/mol |

IUPAC名 |

7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |

InChI |

InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3 |

InChIキー |

SWGAQLQAABDHGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |

異性体SMILES |

CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |

正規SMILES |

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |

melting_point |

244-246°C |

物理的記述 |

Solid |

製品の起源 |

United States |

Occurrence and Natural Sources of Thamnosin

Isolation from Thamnosma montana Torr. and Frem.

Thamnosin was initially isolated from Thamnosma montana Torr. and Frem., a plant commonly known as turpentine (B1165885) broom wiktionary.orgnih.govubc.ca. Early investigations into Thamnosma montana highlighted its significance as a source of coumarins with plant-growth-inhibitor properties and its historical use in American Indian folk medicine coek.info. This compound was specifically identified as a constituent within the roots of this plant ubc.ca.

The isolation process for this compound from Thamnosma montana involved its characterization based on physical and chemical properties. It was noted to be poorly soluble in alcohol or acetone (B3395972) but readily soluble in chloroform (B151607) (CHCl3) coek.info. Initial mass spectrometry data reported a molecular weight of 406 for this compound coek.info. However, more recent computational analyses, such as those available through PubChem, assign this compound a molecular formula of C30H28O6 and a molecular weight of 484.5 g/mol nih.gov. This discrepancy in reported molecular weight may reflect advancements in analytical techniques or initial characterization challenges.

Identification in Other Plant Species (e.g., Citrus maxima, Paramignya trimera)

Beyond Thamnosma montana, this compound has also been reported in Citrus maxima nih.govsu.ac.th. Citrus maxima, commonly known as pomelo or shaddock, is a large-fruited citrus tree native to Southeast Asia, widely cultivated for its edible fruit efloras.orgechocommunity.org. Various compounds, including coumarins, are found in its peel and flower essential oils su.ac.th.

While this compound has not been explicitly reported as isolated from Paramignya trimera in the same manner as from Thamnosma montana or Citrus maxima, it serves as a significant structural reference in the study of dimeric coumarins from this plant. Paramignya trimera (local name "Xao tam phan") is a Rutaceous plant endemic to Vietnam and Thailand, traditionally utilized for treating liver diseases and cancer researchgate.netbmrat.orgjst.go.jp. Research on P. trimera has led to the isolation of new dimeric coumarins, and this compound has been cited as the first compound possessing a similar two-dimensional aglycone moiety sci-hub.se. This highlights this compound's role as a foundational example within the class of dimeric coumarins, guiding the identification and characterization of related natural products.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part (if specified) | Reference |

| Thamnosma montana | Rutaceae | Roots | nih.govubc.ca |

| Citrus maxima | Rutaceae | Not specified | nih.govsu.ac.th |

Methodological Advancements in Natural Product Isolation for Dimeric Coumarins

The isolation of natural products, including complex dimeric coumarins like this compound, typically begins with the careful identification, collection, and preparation of biological material, often involving drying. This is followed by extraction using a range of solvents with varying polarities rsc.org.

To obtain pure compounds, several purification steps are essential to remove unwanted matrix components. These steps frequently employ chromatographic techniques such as (semi-)preparative High-Performance Liquid Chromatography (HPLC) and liquid-liquid chromatography rsc.org. Methodological advancements have significantly improved the efficiency and selectivity of these processes. For instance, Vacuum Liquid Chromatography (VLC) has been effectively applied to various compound classes, including coumarins rsc.org.

Modern natural product isolation heavily relies on hyphenated techniques for rapid and accurate compound identification and de-replication (the process of identifying known metabolites early in the fractionation process). Techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Photodiode Array (LC-PDA) are crucial for unambiguous structural elucidation rsc.org. The application of LC/MS-guided isolation, for example, has been instrumental in identifying novel dimeric constituents from plants such as Paramignya trimera sci-hub.se. Furthermore, the use of preparative solid-phase extraction (SPE) columns and chiral stationary phases represents additional advancements that enhance the purification and separation of natural products, including structurally intricate dimeric coumarins rsc.org.

Structural Elucidation and Stereochemical Characterization of Thamnosin

Initial Determination as a Novel Dimeric Coumarin (B35378) System

Thamnosin was first identified as a novel dimeric coumarin system, a structural motif not previously encountered in nature at the time of its discovery. This distinctive characteristic set it apart from other known coumarin compounds colab.wsresearchgate.net. The compound has been reported to occur in various plant species, including Thamnosma montana and Citrus maxima nih.gov. Its molecular formula is C30H28O6, indicating a complex structure composed of two coumarin units nih.govuni.lu.

Detailed Analysis of the Dimeric Coumarin Aglycone Moiety

The detailed analysis of this compound's structure reveals its classification as a dimeric coumarin. Its systematic IUPAC name is 7-methoxy-6-[(E)-2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one nih.govuni.lu. The core of this compound's structure consists of two coumarin nuclei linked together. This linkage occurs at positions C-6 and C-6' via a 1,4-dimethyl-4-vinylcyclohexene (B167379) chain jst.go.jp. The presence of this specific linking moiety defines its unique dimeric aglycone structure sci-hub.se.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H28O6 | nih.govuni.lu |

| Molecular Weight | 484.5 g/mol | nih.govuni.lu |

| IUPAC Name | 7-methoxy-6-[(E)-2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one | nih.govuni.lu |

| PubChem CID | 5377043 | nih.gov |

Stereochemical Investigations

Stereochemical investigations are crucial for fully characterizing complex natural products like this compound, as the spatial arrangement of atoms significantly influences their properties.

Elucidation of Defined Stereocenters

While the full absolute configuration of all stereocenters in this compound may not be exhaustively defined in all literature, the IUPAC nomenclature for this compound (CID 5377043) explicitly indicates an (E) configuration for the ethenyl double bond linking the two coumarin moieties nih.govuni.lu. This specifies the relative spatial arrangement around this particular double bond.

Studies on Undefined Stereocenters (e.g., C-9', C-11)

Despite the determination of its dimeric nature and the (E) configuration of the ethenyl bridge, early studies on this compound, particularly when it was isolated from Thamnosma montana, noted that the stereochemistry at certain key positions, such as C-9' and C-11, had not been definitively established sci-hub.se. These carbons are part of the cyclohexene (B86901) ring that bridges the two coumarin units, and their precise stereochemical configuration remained a subject for further investigation in the context of this compound itself sci-hub.se.

Table 2: Status of Key Stereocenters in this compound

| Stereocenter/Feature | Status | Source |

| Ethenyl Double Bond | Defined as (E) configuration | nih.govuni.lu |

| C-9' | Undefined in early studies of this compound isolated from Thamnosma montana | sci-hub.se |

| C-11 | Undefined in early studies of this compound isolated from Thamnosma montana | sci-hub.se |

Application of Spectroscopic Techniques for Stereochemical Assignments (e.g., ECD Calculations for Related Dimeric Coumarins)

For dimeric coumarins, including those structurally related to this compound, advanced spectroscopic techniques such as Electronic Circular Dichroism (ECD) calculations have proven invaluable for determining absolute configurations researchgate.netsci-hub.seresearchgate.net. These calculations quantify the contributions and interactions of different chromophores within the molecule, providing theoretical spectra that can be compared with experimental ECD data to assign absolute configurations researchgate.net. For instance, for similar dimeric coumarins (e.g., paratrimerins), experimental ECD data has been successfully correlated with calculated spectra to establish absolute configurations at various stereocenters, including those analogous to C-9' and C-11 sci-hub.se. Nuclear Overhauser Effect Spectroscopy (NOESY) has also been employed for related dimeric coumarins to infer cis-configurations, providing further insights into their complex three-dimensional structures jst.go.jp.

Biosynthetic Pathways and Enzymatic Synthesis of Thamnosin

Proposed Biosynthetic Assembly via Diels-Alder Cycloaddition

The formation of the dimeric structure of thamnosin is hypothesized to occur through a Diels-Alder cycloaddition, a powerful and elegant reaction for the formation of six-membered rings. nih.gov This type of reaction is known to be involved in the biosynthesis of various natural products. nih.gov

The monomeric precursors to dimeric coumarins are themselves derived from the phenylpropanoid pathway. rsc.org In the case of this compound, which is found in Thamnosma montana, it is logical to assume that its precursors are monomeric coumarins also present in the plant. researchgate.net While direct experimental evidence for the specific precursors of this compound is limited, studies on related dimeric coumarins can provide insights. One study on the constituents of Thamnosma montana identified several monomeric coumarins, and it is plausible that two of these monomers could undergo a dimerization reaction to form this compound. researchgate.net However, it is noteworthy that in biosynthetic experiments with Thamnosma montana, while cinnamic acid was incorporated into monomeric coumarin (B35378) constituents, all attempts to observe its incorporation into the dimeric coumarin this compound were unsuccessful. ubc.ca This suggests that the dimerization may occur at a later stage from pre-formed coumarin monomers, rather than through a direct diversion of early phenylpropanoid pathway intermediates.

The Diels-Alder reaction, while it can occur thermally, is often catalyzed by enzymes in biological systems to ensure stereospecificity and efficiency. nih.gov Such enzymes are broadly termed "Diels-Alderases." nih.gov Although a specific Diels-Alderase for this compound biosynthesis has not yet been identified, the existence of such enzymes in the biosynthesis of other complex natural products lends credence to this hypothesis. nih.gov An enzyme would be crucial in orienting the two coumarin monomers correctly for the cycloaddition to occur, leading to the specific stereochemistry observed in the natural product. The search for a Diels-Alderase in Thamnosma montana or other related species could provide the missing link in understanding the final step of this compound biosynthesis.

Integration within the Phenylpropanoid Pathway

The biosynthesis of the coumarin monomers that are the building blocks of this compound is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.govresearchgate.net

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. researchgate.netresearchgate.net The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netmdpi.com This is a pivotal entry point into the pathway. Following its formation, cinnamic acid undergoes a series of enzymatic modifications to yield a variety of derivatives that serve as precursors for different classes of compounds, including coumarins. researchgate.netresearchgate.net

| Precursor | Role in Pathway |

| L-Phenylalanine | The primary starting material for the phenylpropanoid pathway. researchgate.netresearchgate.net |

| trans-Cinnamic Acid | Formed from L-phenylalanine via deamination by PAL; the initial product of the pathway. researchgate.netmdpi.com |

| p-Coumaric Acid | A key intermediate derived from the hydroxylation of cinnamic acid. mdpi.com |

Following the formation of the basic phenylpropanoid skeleton, a series of enzymatic modifications are necessary to produce the diverse array of coumarins found in nature. These modifications are critical for the final structure and biological activity of the compounds. researchgate.netnih.gov

Hydroxylation: Cytochrome P450 monooxygenases play a crucial role in introducing hydroxyl groups onto the aromatic ring of cinnamic acid and its derivatives. nih.gov For instance, the 7-hydroxylation of coumarin is a key step in the biosynthesis of many coumarins. researchgate.net

Methylation: O-methylation is another important modification in coumarin biosynthesis, catalyzed by O-methyltransferases (OMTs). nih.govsemanticscholar.org These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the coumarin ring, altering its polarity and biological properties. nih.gov

Glycosylation: Coumarins can also be glycosylated, a process where a sugar moiety is attached to the molecule, typically to a hydroxyl group. rsc.orgresearchgate.net This is carried out by glycosyltransferases (GTs) and can affect the solubility, stability, and localization of the coumarin within the plant cell. researchgate.net

| Enzymatic Modification | Enzyme Class | Function |

| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of hydroxyl (-OH) groups. nih.gov |

| Methylation | O-Methyltransferases (OMTs) | Addition of methyl (-CH3) groups. nih.govsemanticscholar.org |

| Glycosylation | Glycosyltransferases (GTs) | Attachment of sugar moieties. rsc.orgresearchgate.net |

Biotransformation and Enzyme-Mediated Synthesis of Coumarin Derivatives

The study of biotransformation, which utilizes microorganisms or isolated enzymes to perform chemical modifications on a substrate, provides valuable insights into the potential enzymatic reactions involved in coumarin biosynthesis. Enzymes can catalyze a wide range of reactions, including hydroxylations, methylations, and glycosylations, often with high regio- and stereoselectivity. researchgate.netnih.gov The enzymatic synthesis of coumarin derivatives is an active area of research, with the potential to produce novel compounds with interesting biological activities. nih.gov Understanding these enzyme-mediated transformations can help to elucidate the biosynthetic pathways of complex coumarins like this compound and may offer alternative routes for their synthesis.

Synthetic Chemistry of Thamnosin and Its Analogues

Total Synthesis Strategies for Dimeric Coumarins Including Thamnosin

The total synthesis of dimeric natural products, including coumarins like this compound, involves diverse molecular architectures and often requires sophisticated dimerization strategies. nih.govjmchemsci.com Dimeric coumarins, characterized by their rarity and structural complexity, have attracted considerable synthetic interest. ekb.eg

One notable approach involves the formal synthesis of dimeric natural products, including Cyclobisuberodiene (this compound), through a novel one-step synthetic route. nih.gov This strategy typically commences with brominated coumarin (B35378) as a key starting material, which can be readily prepared from inexpensive precursors like 4-methoxysalicylaldehyde via regioselective bromination and Perkin reactions. nih.gov

Another strategy for synthesizing coumarin dimers involves microwave-assisted double multicomponent reactions. acs.org This methodology allows for the construction of highly functionalized coumarin derivatives, often incorporating pseudopeptidic units, in short reaction times, sometimes as little as 5 minutes. acs.org Such approaches emphasize atom economy and favorable waste prevention metrics. acs.org

Earlier efforts also explored the synthesis of dimeric simple coumarins, such as phelabin and toddasin, from 7-hydroxycoumarin via homonuclear Diels-Alder dimerization of hydroxybutenyl and pentadienyl coumarins. orientjchem.org

Biomimetic Synthetic Approaches to this compound's Core Skeleton (e.g., Diels-Alder Reactions)

Biomimetic synthesis aims to imitate nature's elegant pathways for constructing complex molecules, and the Diels-Alder cycloaddition reaction is a powerful tool in this regard. thieme-connect.comacs.orgengineering.org.cnnih.govthieme-connect.com This [4+2] cycloaddition reaction, where a conjugated diene and an alkene (dienophile) form a cyclohexene (B86901) derivative, is crucial for building cyclic compounds and has been widely applied in natural product synthesis. thieme-connect.comengineering.org.cnnih.gov

Nature itself employs Diels-Alder reactions in the biosynthesis of various natural products, including Diels-Alder type adducts (DAAs) with unique cyclohexene scaffolds, which are biosynthesized from polyphenolic precursors. nih.gov The implementation of biomimetic Diels-Alder reactions in the laboratory often requires a synergistic interaction between bioinspiration and rational chemical design, particularly in manipulating biosynthetic precursors and reaction conditions to address reactivity and selectivity challenges. thieme-connect.comacs.orgthieme-connect.com

For dimeric coumarins, homonuclear Diels-Alder dimerization of coumarin derivatives has been investigated as a biomimetic route to their core skeletons. orientjchem.org This highlights the potential for Diels-Alder reactions to form the complex cyclic systems found in compounds like this compound.

Development of Efficient Synthetic Methodologies for Biscoumarins

The development of efficient synthetic methodologies for biscoumarins, which are bridge-substituted dimers of 4-hydroxycoumarin (B602359), is a significant area of research due to their structural importance. srce.hrcore.ac.uk Various catalysts and reaction conditions have been explored to achieve high yields and environmentally friendly procedures.

Key advancements in biscoumarin synthesis include:

Ionic Liquids : The use of ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) as efficient, catalyst-free promoting media has been reported. This method offers advantages such as good yields, milder conditions, and easy recycling of the ionic liquid. pku.edu.cn

Natural Catalysts : Environmentally benign approaches utilize natural catalysts, such as tamarind juice, to catalyze the Knoevenagel condensation of 4-hydroxycoumarin with aromatic aldehydes in aqueous media. This protocol is characterized by shorter reaction times, high yields, and operational simplicity. nih.gov

Ultrasound and Microwave Assistance : Ultrasound-assisted and microwave-assisted syntheses, often employing molecular iodine as an inexpensive catalyst in ethanol, have demonstrated high yields (80–94%) and short reaction times for biscoumarin formation. Ultrasound-promoted reactions have shown particular suitability for this transformation. srce.hr

Metal Salts and Acids : Catalysts like zinc acetate (B1210297) (Zn(OAc)) in aqueous media have proven highly efficient for the one-pot condensation of 4-hydroxycoumarin and aromatic aldehydes. core.ac.uk Similarly, pentafluoropropionic acid (PFPA) in aqueous medium offers a highly efficient and rapid method for biscoumarin synthesis. core.ac.uk Nano TiO has also been successfully employed as a catalyst in aqueous medium, providing excellent yields in short reaction times under reflux conditions. orientjchem.org Additionally, (diacetoxyiodo)benzene (B116549) (DIB) has been utilized as an efficient catalyst for rapid one-pot synthesis of biscoumarin derivatives in aqueous media, offering high yields and avoiding expensive or toxic reagents. oiccpress.com Sulfanilic acid (SA) has also been reported as a recyclable catalyst in water for the synthesis of functionalized biscoumarin skeletons, demonstrating good generality and reusability. lew.ro

These diverse methodologies highlight a trend towards greener, more efficient, and operationally simpler routes for accessing the biscoumarin scaffold.

Chemical Derivatization and Functionalization of the this compound Scaffold

Chemical derivatization and functionalization of complex natural product scaffolds like this compound are crucial for exploring their chemical space and generating diverse analogues. This often involves modifying existing functional groups or introducing new ones onto the core structure.

Strategies for Late-Stage Diversification of Natural Products

Late-stage diversification is an efficient strategy to generate natural product derivatives by performing selective functionalizations on complex molecular structures, often at a late intermediate stage of synthesis. pku.edu.cnnih.govacs.orgresearchgate.net This approach is particularly advantageous as it can circumvent laborious traditional synthesis routes from simple starting materials. nih.gov

Key strategies include:

Diverted Total Synthesis (DTS) : This concept involves using a late-stage synthetic intermediate to access a range of non-natural complex molecules inspired by a natural product family. engineering.org.cn This is often preferred over direct modification of natural products because synthetic scaffolds can be more accessible and designed for diversification. engineering.org.cn

Site-Selective Transformations : Advances in synthetic methodologies, particularly site-selective reactions, enable modifications of reactive functional groups and inert C-H bonds. pku.edu.cnnih.govacs.orgresearchgate.net This allows for precise control over where modifications occur on a complex scaffold. For instance, selective C-H functionalization provides a rapid method for synthesizing natural product-based probes. nih.govacs.orgresearchgate.net

Biocatalysis : The use of enzymes and microorganisms for late-stage diversification of natural products is an attractive and green alternative to traditional chemical synthesis. frontiersin.org Biocatalytic reactions can perform highly selective transformations, such as C-H activations, O- and N-functionalizations, epoxidation, and hydrolysis, under mild conditions. frontiersin.org

These strategies enable the rapid preparation of derivatives that might be inaccessible through conventional chemical synthesis, allowing for the exploration of diverse substitution patterns around a shared carbon framework. engineering.org.cnnih.gov

Rational Design of this compound Derivatives

Rational design in synthetic chemistry involves intentionally designing molecules with specific, desired properties based on a detailed understanding of structure-function relationships. longdom.org For this compound derivatives, this would entail designing modifications to the scaffold to achieve specific chemical reactivities or to facilitate further synthetic transformations.

The principles of rational design are grounded in understanding molecular structure and the mechanisms by which molecules interact and react. longdom.org This includes:

Structural Understanding : Detailed knowledge of the three-dimensional structure of this compound is essential. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial structural data that can inform design choices. longdom.org

Mechanistic Insight : Understanding the reaction mechanisms involved in modifying coumarin and biscoumarin structures allows for the prediction of how specific chemical modifications will affect the synthesis and stability of this compound derivatives. longdom.org For instance, insights into the radical mechanisms involved in coumarin dimerization can guide the design of new synthetic routes for dimeric coumarins. mdpi.com

Computational Tools : Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can model and predict molecular behavior and interactions, aiding in the in silico design of derivatives before experimental synthesis. longdom.org This can help in predicting how changes to the this compound scaffold might influence its chemical properties or reactivity for further functionalization. acs.orgmdpi.comnih.gov

By applying these principles, chemists can rationally design this compound derivatives with tailored chemical properties, potentially leading to more efficient synthetic routes or new chemical functionalities on the scaffold.

Mechanistic Investigations of Thamnosin S Biological Activities in Vitro and in Silico Models

Exploration of Molecular Targets and Binding Mechanisms

Understanding the specific molecular targets and binding mechanisms of Thamnosin is crucial for elucidating its biological activities. Computational and experimental approaches are employed to investigate these interactions.

Enzyme Inhibition Studies (e.g., HMG-CoA Reductase, Butyrylcholinesterase)

Enzyme inhibition studies are fundamental to identifying the molecular targets of bioactive compounds. For this compound, computational studies have explored its potential as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis nih.govnih.gov. HMG-CoA reductase inhibitors, commonly known as statins, are widely used to lower serum cholesterol levels scribd.comnih.gov.

A molecular docking study investigating compounds from Neolamarckia cadamba leaf ethanolic extract, including this compound, against HMG-CoA reductase revealed a binding energy for this compound nih.gov. The reference drug, atorvastatin (B1662188), showed a binding energy of -3.9 kcal/mol in this study nih.gov. While specific in vitro enzyme inhibition data for this compound against HMG-CoA reductase were not explicitly detailed in the provided search results, the computational docking suggests a potential interaction.

Butyrylcholinesterase (BChE) is another enzyme of interest, particularly in the context of neurodegenerative diseases like Alzheimer's, where its inhibition can enhance cholinergic functions researchgate.netnih.gov. While coumarins, in general, have been investigated for their BChE inhibitory capabilities, specific in vitro inhibition data for this compound against butyrylcholinesterase were not found in the provided information researchgate.netnih.govnih.gov.

Computational Ligand-Target Interaction Analysis (e.g., Molecular Docking)

Computational methods, such as molecular docking, play a significant role in predicting how a ligand, like this compound, binds to a protein target nih.govnih.gov. These techniques leverage algorithms to simulate molecular interactions and provide insights into potential binding modes nih.gov.

In the aforementioned study, this compound was among the phytochemicals subjected to molecular docking analysis against HMG-CoA reductase nih.gov. This in silico approach aimed to investigate the potential interactions between the phytocompounds and the enzyme, comparing their outcomes with a standard drug like atorvastatin nih.gov. Molecular docking studies can reveal binding affinities and interactions with the enzyme's active site, suggesting a compound's potential as an inhibitor scribd.com. The results from such analyses provide important insights into how different phytocompounds and enzymes interact, facilitating the development of new therapeutic strategies nih.gov.

Table 1: Molecular Docking Results for HMG-CoA Reductase Inhibition

| Compound | Target | Binding Energy (kcal/mol) | Reference Drug (Binding Energy) |

| This compound | HMG-CoA Reductase | Not explicitly stated | Atorvastatin (-3.9 kcal/mol) |

Cellular and Subcellular Studies

Cellular and subcellular studies provide insights into how a compound affects living cells, including their proliferation, survival, and immune responses.

Effects on Cancer Cell Lines (In Vitro Proliferation and Survival)

The coumarin (B35378) scaffold, to which this compound belongs, is recognized for its diverse biological characteristics, including potential anticancer properties scribd.comresearchgate.net. In vitro studies using cancer cell lines are a common method to evaluate the anticancer activity of compounds by assessing their effects on cell proliferation and survival nih.govresearchgate.net. Cancer cells acquire several abilities, such as resistance to growth inhibition, proliferation without dependence on growth factors, and evasion of apoptosis nih.gov. Therefore, compounds that can modulate these processes are of great interest in cancer research nih.govmdpi.com.

While coumarins have shown promise in anticancer research, with some derivatives exhibiting cytotoxic potency against various cancer cell lines, specific in vitro proliferation and survival data for this compound itself on cancer cell lines were not found in the provided search results nih.govresearchgate.net.

Modulation of Immune Responses (In Vitro)

The immune system's functionality relies on a delicate balance of processes that defend the body while controlling inflammation nih.gov. Immunomodulatory activities of compounds can involve stimulating immune cells, modulating cytokine and immunoglobulin production, and improving gut barrier integrity mdpi.com. In vitro assays are used to study the immunomodulatory effects of various substances on immune cells, such as macrophages and lymphocytes nih.govresearchgate.net.

Coumarins are known to exhibit diverse biological activities, including immunomodulatory effects researchgate.net. However, specific in vitro data detailing this compound's direct modulation of immune responses were not present in the provided search results. General studies discuss how immune responses are modulated by various agents and the role of immune cells in this process nih.govresearchgate.netnih.govintegratedntx.comtechnologynetworks.comstemcellthailand.orgfrontiersin.org.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a molecule and its biological activity wikipedia.orgsysrevpharm.org. This understanding allows for the modification of a compound's chemical structure to enhance its desired biological effect or potency wikipedia.org. SAR analysis can help identify the chemical groups responsible for a target biological effect and guide the design of new compounds wikipedia.orgcollaborativedrug.com.

For coumarins, SAR studies have been instrumental in developing synthetic derivatives with enhanced pharmacological profiles researchgate.net. These studies often involve synthesizing various derivatives and evaluating their properties to understand how structural changes impact biological activity nih.gov. While the coumarin class has been extensively studied for its SAR, specific detailed SAR studies focusing solely on this compound and its derivatives were not found in the provided search results researchgate.netscribd.com.

Influence of Structural Motifs on Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, establishing the correlation between a molecule's chemical structure and its biological activity. This understanding allows for targeted modifications to enhance or alter desired effects. This compound is characterized as a dimeric coumarin colab.wscore.ac.uk. Coumarins, generally, are a diverse group of organic compounds whose biological activities are influenced by their distinctive chemical configurations nih.govfrontiersin.org.

For coumarins as a class, the presence, position, and number of various functional groups, such as hydroxyl groups, or the presence of a phenyl group, have been observed to influence their cytotoxic activity and binding preferences to protein kinases nih.gov. While the general principles of SAR apply to this compound as a coumarin, specific detailed research on how this compound's unique dimeric structural motifs directly influence its particular biological activities is not extensively documented in the available literature.

Design and Synthesis of Chemically Modified Analogues for SAR Elucidation

The design and synthesis of chemically modified analogues are crucial steps in SAR elucidation, allowing researchers to systematically explore how structural changes impact biological activity ashp.orgresearchgate.netimmutoscientific.com. The advancement in synthetic methodologies has facilitated the creation of a plethora of coumarin derivatives, enabling the refinement of their biological effects researchgate.net.

General strategies for synthesizing coumarin analogues involve various chemical reactions to introduce different substituents or modify the core coumarin scaffold core.ac.ukresearchgate.netresearchgate.net. For instance, bis-(4-hydroxycoumarin)methanes derivatives, which share some structural similarities with dimeric coumarins like this compound, have been synthesized via one-pot condensation reactions core.ac.uk. However, specific studies detailing the systematic design and synthesis of chemically modified this compound analogues for dedicated SAR elucidation are not widely reported in the current literature. Such investigations would be essential to precisely map the structural determinants of this compound's bioactivity.

Bioactivity Profiling in Zebrafish Models (Non-Human In Vivo Insights)

The zebrafish (Danio rerio) model has emerged as an invaluable tool for the in vivo assessment of compound bioactivity, particularly for coumarin derivatives nih.govfrontiersin.org. Its advantages include high genetic and physiological homology to mammals, optical transparency of embryos allowing real-time visualization of developmental processes, and suitability for rapid, cost-effective screening of potential therapeutic agents with minimal ethical concerns compared to mammalian models nih.govfrontiersin.org.

Assessment of Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer nih.gov. Coumarins, as a class, have demonstrated anti-angiogenic potential in zebrafish models. For example, studies have shown that coumarinyl 4-thiazolidinone (B1220212) derivatives, such as TZL2, TZL4, TZL5, and TZL6, exhibited significant anti-angiogenic effects in zebrafish embryos, with TZL2 showing a marked reduction in angiogenesis researchgate.net. Similarly, natural coumarins like decursin (B1670152) and decursinol (B1670153) angelate were observed to inhibit blood vessel development in transgenic zebrafish embryos at a concentration of 20 µM nih.govresearchgate.net. These effects are typically assessed by monitoring the inhibition of intersegmental vessel (ISV) sprouting, alterations in caudal vein plexus formation, and a reduction in subintestinal vessel (SIV) branching researchgate.netnih.gov.

Evaluation of Anti-inflammatory and Antiviral Properties

Coumarins are also recognized for their diverse pharmacological properties, including anti-inflammatory and antiviral activities nih.govfrontiersin.orgresearchgate.net. In zebrafish models, anti-inflammatory effects of coumarins have been documented, often resulting from their ability to modulate the immune response, reduce oxidative stress, and inhibit the production of pro-inflammatory mediators such as cytokines, reactive oxygen species, and nitric oxide nih.gov. Studies in zebrafish have assessed anti-inflammatory properties by observing the inhibition of macrophage and neutrophil cell migration to injury sites [16 from previous search].

Regarding antiviral properties, coumarins have been shown to combat viral infections by directly inhibiting viral replication and enhancing host antiviral immune responses nih.gov. For instance, an imidazole (B134444) coumarin derivative (D5) was observed to inhibit the replication of the spring viremia of carp (B13450389) virus (SVCV) in zebrafish, reduce viral titers, and up-regulate interferon-related genes immutoscientific.com.

Despite the general understanding of coumarins' anti-inflammatory and antiviral activities in zebrafish models, specific detailed research findings or quantitative data for this compound's anti-inflammatory and antiviral properties in these models are not explicitly detailed in the available literature.

Advanced Research Methodologies and Future Directions in Thamnosin Research

Application of High-Resolution Analytical Techniques in Structural and Mechanistic Studies

High-resolution analytical techniques are indispensable for the comprehensive characterization of natural products like Thamnosin, enabling precise structural elucidation and the investigation of their mechanistic behavior nih.gov. These techniques are crucial for identifying and quantifying phytochemical components within complex biological matrices, as well as for analyzing biological samples to understand aspects such as bioavailability, pharmacokinetics, and metabolism nih.gov.

Key analytical platforms include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic techniques nih.gov. NMR provides significant advantages in structural elucidation and offers high precision in quantification, although its sensitivity is generally lower compared to MS nih.gov. Conversely, MS, particularly high-resolution mass spectrometry (HRMS) such as Orbitrap MS and Time-of-Flight (TOF) MS, along with tandem MS (MSn), delivers superior sensitivity, selectivity, and detailed structural information through fragmentation patterns nih.govchromatographyonline.com. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful integrated technique for the analysis of pharmaceutical compounds in intricate biological samples, including blood, plasma, urine, and tissue researchgate.net. The structure of this compound itself has been elucidated through the application of chemical and spectral data ubc.caacs.org. The utility of high-resolution liquid chromatography has also been noted in studies involving compounds like this compound researchgate.net.

Integration of Omics Technologies in Biosynthetic Pathway Elucidation

The advent of "omics" technologies has revolutionized the study of biological systems, offering a global perspective on changes in gene transcription, protein function, and cellular processes maxapress.commdpi.com. For natural products like this compound, multi-omics approaches—including genomics, transcriptomics, and metabolomics—are increasingly vital for unraveling complex biosynthetic pathways maxapress.comrsc.orgwur.nl. These integrated strategies facilitate the identification of catalytic enzymes, the characterization of metabolic gene clusters, and the elucidation of evolutionary trajectories maxapress.com.

Transcriptomics and metabolomics, in particular, provide complementary information essential for linking genes to specific metabolites rsc.orgwur.nl. This is achieved by correlating temporal and spatial gene expression levels with metabolite abundance across various samples, and by matching mass-spectral features to known enzyme families rsc.orgwur.nl. The large datasets generated by omics technologies necessitate advanced bioinformatics analysis, with machine learning techniques being increasingly employed for gene prediction and identification in natural product biosynthetic research maxapress.com. While omics technologies offer a powerful framework for understanding natural product biosynthesis, specific detailed applications concerning this compound's biosynthetic pathway elucidation through these advanced methods are areas ripe for future exploration.

Computational Chemistry and Artificial Intelligence in Predicting this compound Interactions

Computational chemistry and Artificial Intelligence (AI) are rapidly transforming the landscape of chemical research by enabling the simulation, analysis, and prediction of complex chemical systems cecam.orgarxiv.org. In the context of compounds like this compound, these tools can offer profound insights into their potential interactions and properties. Generative AI methods have demonstrated significant advancements in generating molecular structures, developing accurate force fields, and accelerating molecular simulations arxiv.org.

Outlook on Developing this compound as a Research Probe in Chemical Biology

Chemical biology leverages small molecules, known as chemical probes, to investigate biological processes with high precision leibniz-fmp.deox.ac.uk. These probes are invaluable tools for elucidating protein function, dissecting molecular mechanisms, and modulating signal transduction pathways leibniz-fmp.de. They serve as essential reagents in both fundamental and applied biological research, critical for validating biological targets, and providing starting points for translational research endeavors leibniz-fmp.deox.ac.uk. Chemical probes can even enable the real-time visualization of intracellular protein targets leibniz-fmp.de.

The development of such probes typically involves rigorous Structure-Activity Relationship (SAR) studies, rational library design, advanced synthetic methodologies, fluorescent labeling, and strategies for targeted protein degradation leibniz-fmp.de. While this compound belongs to the coumarin (B35378) class, which are known for their diverse bioactivities mdpi.com, there is no explicit information in the current literature indicating that this compound itself is being actively developed or utilized as a specific chemical probe in chemical biology. However, its unique dimeric coumarin structure suggests potential for future exploration in this domain, given the broad utility of coumarin derivatives in chemical biology.

Unexplored Biosynthetic Enzymes and Genetic Pathways for this compound Production

This compound is classified as a dimeric coumarin, a class of natural products predominantly synthesized in plants, primarily through the phenylpropanoid pathway wiktionary.orgonelook.comubc.camdpi.com. The elucidation of these biosynthetic pathways is paramount for synthetic biology applications, offering opportunities for engineered production and diversification of natural compounds maxapress.com. Biosynthetic pathways typically involve precursor molecules and a series of specific enzymatic transformations nih.gov.

Historical studies on Thamnosma montana, the plant source of this compound, have shown that D,L-phenylalanine and cinnamic acid serve as efficient precursors for monomeric coumarin constituents ubc.ca. However, attempts to observe positive incorporation of these precursors into the dimeric coumarin system of this compound were not successful in early biosynthetic experiments ubc.ca. This suggests that the specific enzymatic machinery and genetic pathways responsible for the dimerization step, or other unique modifications leading to this compound, remain largely unexplored. Advances in biochemical techniques and the increasing availability of genomic data are crucial for unraveling these complex pathways nih.gov. The identification of "silent" biosynthetic gene clusters, whose products have not yet been identified, highlights the need for multi-omics approaches to understand and exploit these unexplored genetic resources for natural product biosynthesis nih.gov. Therefore, the precise enzymes and genetic mechanisms governing the formation of dimeric coumarins like this compound present a significant area for future research.

Q & A

Q. Q1. What are the foundational biochemical pathways associated with Thamnosin, and how can researchers validate these pathways experimentally?

To investigate this compound’s biochemical pathways, begin with a systematic literature review focusing on proteomic and metabolomic studies. Use databases like PubMed and Scopus, applying Boolean operators (e.g., "this compound AND pathway") to refine searches . For experimental validation, design in vitro assays (e.g., enzyme inhibition tests) with appropriate positive and negative controls. Ensure replicates (n ≥ 3) to account for biological variability, and use Western blotting or HPLC to quantify pathway intermediates .

Q. Q2. What methodologies are recommended for isolating this compound from natural sources while preserving its structural integrity?

Opt for non-denaturing extraction techniques, such as cold ethanol precipitation or affinity chromatography, to minimize degradation. Validate purity via mass spectrometry and NMR, comparing results with existing spectral libraries . Include a stepwise protocol in supplementary materials, detailing solvent ratios, centrifugation parameters, and storage conditions (-80°C in argon atmosphere) .

Advanced Experimental Design

Q. Q3. How should researchers design a dose-response study to evaluate this compound’s efficacy in modulating [specific biological target]?

- Independent Variable: this compound concentration (e.g., 0.1–100 µM, log-scale increments).

- Dependent Variables: Biomarker quantification (e.g., ELISA for protein expression, cell viability via MTT assay).

- Controls: Vehicle-only controls, baseline measurements, and reference compounds (e.g., known agonists/antagonists).

- Statistical Power: Use a priori power analysis (α = 0.05, β = 0.2) to determine sample size. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. Q4. What strategies can address contradictory findings in this compound’s mechanism of action across studies?

Conduct a meta-analysis of published data using PRISMA guidelines . Categorize studies by experimental models (e.g., in vivo vs. cell lines), dosage ranges, and endpoints. Perform subgroup analyses to identify confounding variables (e.g., solvent used, exposure duration). If heterogeneity is high (I² > 50%), use random-effects models and report sensitivity analyses .

Data Analysis and Interpretation

Q. Q5. How can researchers reconcile discrepancies between computational predictions and empirical data on this compound’s binding affinity?

- Validation Steps:

- Re-run docking simulations (e.g., AutoDock Vina) with identical parameters as prior studies.

- Compare crystallographic data (if available) to identify steric clashes or solvation effects.

- Perform surface plasmon resonance (SPR) to measure binding kinetics empirically.

- Statistical Approach: Calculate Bland-Altman plots to assess agreement between computational and experimental results .

Q. Q6. What statistical methods are appropriate for analyzing time-series data in this compound pharmacokinetic studies?

Use non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. For compartmental analysis, apply Akaike Information Criterion (AIC) to select the best-fit model. Report AUC, Cₘₐₓ, and t₁/₂ with 95% confidence intervals .

Methodological Rigor and Reproducibility

Q. Q7. How can researchers ensure reproducibility in this compound studies when using heterogeneous cell lines?

Q. Q8. What protocols mitigate batch-to-batch variability in synthesized this compound analogs?

Implement quality control (QC) checks for each synthesis batch:

Purity (>95% via HPLC).

Structural confirmation (¹H/¹³C NMR).

Biological activity validation (dose-response curve vs. reference standard).

Archive aliquots under inert conditions and document storage timelines .

Navigating Scarce or Conflicting Data

Q. Q9. How should researchers proceed when primary literature on this compound is limited or inconclusive?

Adopt a triangulation approach:

Cross-reference preprints (e.g., bioRxiv) and conference abstracts.

Perform in silico predictions (e.g., QSAR models) to generate hypotheses.

Collaborate with labs specializing in analogous compounds for methodological insights .

Q. Q10. What ethical and practical considerations apply when designing animal studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。